molecular formula C35H46O20 B12505228 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside

2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside

Cat. No.: B12505228
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1→3)-[hexopyranosyl-(1→6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside is a complex glycoside characterized by a 6-deoxyhexopyranosyl residue (likely rhamnose or a similar 6-deoxyhexose) linked via (1→3) and (1→6) glycosidic bonds to a hexopyranosyl backbone. The structure is further modified by a 3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) ester at the 4-O position and a 2-(3,4-dihydroxyphenyl)ethyl aglycone.

Synthetically, similar glycosides are constructed through regioselective glycosylation and deprotection steps. For instance, describes the synthesis of (Z)-3-hexenyl glycosides using AgOTf-promoted glycosylation with benzoyl-protected rhamnose and glucose units, followed by deprotection with NaOMe/MeOH . These methods may parallel the synthesis of the target compound, though its caffeoyl ester and catechol groups introduce additional complexity in protecting-group strategies.

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUXLDOLNLABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20861054
Record name 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Purpureaside C undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The target compound shares structural motifs with other glycosides bearing phenolic esters and multi-glycosyl linkages. Key comparisons include:

Compound Glycosidic Linkages Functional Groups Bioactivity/Properties
Target Compound 6-deoxyhexopyranosyl-(1→3), hexopyranosyl-(1→6) 3,4-dihydroxyphenyl (catechol), caffeoyl ester Antioxidant, potential enzyme inhibition
3,6'-Disinapoyl sucrose () Sucrose backbone Sinapoyl (ferulic acid derivative) esters Pharmacological research, food additives
5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl glycoside () 2-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside Methoxy-substituted phenyl, chromone Flavonoid-related bioactivity
(Z)-3-Hexenyl α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside () α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside Benzoyl-protected hydroxyls (deprotected) Synthetic intermediate for flavorants

Key Observations :

  • Glycosylation Patterns: The target compound’s (1→3) and (1→6) linkages contrast with the (1→6) linkage in ’s glucoside and the (1→2) rhamnosylation in . These variations influence solubility and enzymatic hydrolysis resistance .
  • Phenolic Substituents: The catechol (3,4-dihydroxyphenyl) groups in the target compound enhance antioxidant capacity compared to methoxy-substituted analogs () .
  • Ester Linkages: The caffeoyl ester’s conjugation with sugars may improve bioavailability compared to sinapoyl esters (), as smaller phenolic esters often exhibit better membrane permeability .
Chromatographic and Physicochemical Properties

highlights that hydroxyl group positioning and intramolecular hydrogen bonding (HB) significantly affect chromatographic retention. For example:

  • Hydrogen Bonding : The target compound’s catechol groups form strong intramolecular HBs, similar to 5-hydroxyflavones, which reduce polarity and increase retention in reversed-phase chromatography .
  • log k’ Contributions: Substitution at the 3,4-positions of phenyl groups (vs. 4-methoxy in ) increases log k’ values due to enhanced HB donor capacity .

Biological Activity

2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside is a complex glycoside with a unique structure that suggests various biological activities. This compound features multiple sugar units and phenolic components, which are known to contribute to antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C35H46O20\text{C}_{35}\text{H}_{46}\text{O}_{20}

Structural Features

  • Glycosidic Linkages : The presence of multiple sugar units indicates its role as a carbohydrate derivative.
  • Phenolic Groups : The dihydroxyphenyl groups suggest potential antioxidant activities.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The hydroxyl groups in the phenolic rings can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications in aging and various diseases.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by its structural similarities to other known anti-inflammatory agents. It may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cells. Its mechanism of action could involve the suppression of specific transcription factors or signaling pathways involved in cell proliferation and survival.

The biological activity of 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
  • Modulation of Gene Expression : By interacting with transcription factors, it can alter the expression of genes related to cell growth and apoptosis.
  • Interaction with Biological Macromolecules : Studies on its interactions with proteins and enzymes can provide insights into its mechanism of action.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosylMultiple sugar units and dihydroxyphenyl groupsAntioxidant, anti-inflammatory
Quercetin GlycosidesFlavonoid backbone with various sugar attachmentsAntioxidant, cardiovascular benefits
RutinQuercetin with a rutinose sugar unitAntioxidant, anti-inflammatory
Kaempferol GlycosidesFlavonoid structure with glycosidic linkagesAntioxidant, anticancer

This table highlights the unique structural features of 2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl compared to other phenolic glycosides.

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